molecular formula C20H25N3O2 B11115259 8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B11115259
M. Wt: 339.4 g/mol
InChI Key: CGBJMCAWUZNITI-UHFFFAOYSA-N
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Description

8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound with a unique structure that includes a pyrazino[3,2,1-jk]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .

Scientific Research Applications

8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclohexyl-3-nitro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

12-cyclohexyl-4-nitro-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C20H25N3O2/c24-23(25)22-12-11-21-18-10-9-15(14-5-2-1-3-6-14)13-17(18)16-7-4-8-19(22)20(16)21/h9-10,13-14,19H,1-8,11-12H2

InChI Key

CGBJMCAWUZNITI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5C4=C3CCC5)[N+](=O)[O-]

Origin of Product

United States

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